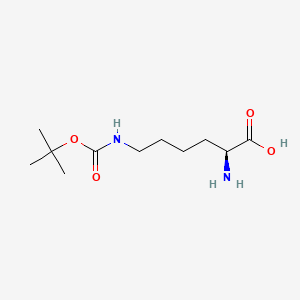

H-Lys(Boc)-OH

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIIIAZJXTLRE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89054-49-9 | |

| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89054-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418-95-3 | |

| Record name | (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Lys(Boc)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nε-(tert-Butoxycarbonyl)-L-lysine, commonly referred to as H-Lys(Boc)-OH. This derivative of the essential amino acid L-lysine is a cornerstone in modern peptide synthesis, particularly in the construction of complex peptide chains for research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its defining feature is the tert-Butoxycarbonyl (Boc) protecting group attached to the ε-amino group of the lysine (B10760008) side chain. This strategic protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds at the α-amino group.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoic acid | [3] |

| Synonyms | Nε-Boc-L-lysine, H-Lys(t-Boc)-OH | |

| CAS Number | 2418-95-3 | [4] |

| Molecular Formula | C₁₁H₂₂N₂O₄ | [4] |

| Molecular Weight | 246.30 g/mol | [4] |

| Melting Point | 250 °C (decomposes) | [3] |

| Boiling Point | 389.3°C (rough estimate) | [3] |

| Optical Rotation | [α]20/D +18° (c = 1 in acetic acid) | |

| pKa (Predicted) | 2.53 ± 0.24 | |

| Solubility | Slightly soluble in water. Soluble in DMSO and DMF. | [1] |

| Appearance | White to off-white powder/crystal | [1] |

| Storage | 2-8°C, protect from light | [4] |

Chemical Structure

The chemical structure of this compound is fundamental to its function in peptide synthesis. The Boc group on the side chain's ε-amino group is stable under the basic conditions often used for the deprotection of Nα-Fmoc groups in solid-phase peptide synthesis (SPPS), but it is readily cleaved under acidic conditions.[5]

2D Structure:

SMILES String: CC(C)(C)OC(=O)NCCCC--INVALID-LINK--C(O)=O[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and quality control of this compound.

-

¹H NMR: Spectra are available and can be used to confirm the presence of the characteristic peaks for the Boc group and the lysine backbone.[6]

-

¹³C NMR: Provides detailed information about the carbon skeleton of the molecule.[7][8]

-

IR Spectroscopy: Infrared spectra show characteristic absorption bands for the functional groups present in the molecule.[9]

Experimental Protocols

This compound is a versatile building block for both solution-phase and solid-phase peptide synthesis. The following sections provide detailed methodologies for its use.

Solution-Phase Dipeptide Synthesis: An Exemplary Protocol

This protocol outlines the synthesis of a simple dipeptide, for instance, by coupling this compound with an N-terminally protected amino acid ester (e.g., Z-Ala-OMe).

Logical Workflow for Dipeptide Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(2418-95-3) Raman [m.chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility and Stability of Nε-Boc-L-lysine

Introduction

Nε-(tert-Butoxycarbonyl)-L-lysine, commonly abbreviated as Nε-Boc-L-lysine or H-Lys(Boc)-OH, is a pivotal amino acid derivative extensively utilized in the fields of medicinal chemistry, biochemistry, and pharmaceutical development.[1] Its structure features a tert-butoxycarbonyl (Boc) protecting group on the epsilon (ε) amino group of the L-lysine side chain. This strategic protection prevents unwanted side-chain reactions during chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), making it an indispensable building block for creating complex peptides, bioconjugates, and novel therapeutics.[1][2] Understanding the solubility and stability of this compound is critical for its effective storage, handling, and application in synthetic workflows.[3]

Physicochemical Properties

Nε-Boc-L-lysine is typically a white to off-white crystalline powder.[4][5] Its key physicochemical properties are summarized below.

| Property | Value | References |

| CAS Number | 2418-95-3 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₄ | [1][5] |

| Molecular Weight | 246.30 g/mol | [1][5] |

| Melting Point | 244 - 250 °C (decomposes) | [1][4] |

| Appearance | White to off-white powder/crystal | [4][5] |

| Optical Rotation | [α]²⁰/D +15 to +18° (c=1 in Acetic Acid) | [1][6] |

Solubility Profile

The solubility of Nε-Boc-L-lysine is dictated by its zwitterionic nature at neutral pH and the presence of the hydrophobic Boc group. While the free amino and carboxyl groups confer some polarity, the bulky, nonpolar tert-butoxycarbonyl group limits its solubility in aqueous media.[3] It is generally characterized as being slightly soluble in water but shows good solubility in various organic solvents, which is advantageous for its use in organic synthesis.[4][7]

| Solvent | Qualitative Solubility | Observations & Use Case | References |

| Water | Slightly Soluble / Poor | The hydrophobic Boc group limits aqueous solubility. | [3][4][7] |

| Acetic Acid (AcOH) | Soluble | Often used as a solvent for measuring optical rotation. | [1][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | An effective solvent for creating stock solutions for various applications. | [4][8] |

| Dimethylformamide (DMF) | Soluble | A common solvent used for coupling reactions in peptide synthesis. | [4] |

| Methanol | Soluble | Nε-Boc-L-lysine methyl ester hydrochloride is noted to be soluble in methanol. | [9] |

Stability Profile

Nε-Boc-L-lysine is stable under standard room temperature conditions but can decompose at high temperatures.[4] Its stability is primarily influenced by the lability of the Boc protecting group under acidic conditions and the general stability of the amino acid backbone. For long-term storage, refrigeration is recommended to maintain its integrity.

| Condition | Stability Information | Recommendations | References |

| Storage Temperature | Stable at room temperature for short periods. | For long-term storage, keep at 0 - 8°C in a dry, well-ventilated place. | [1][5][7] |

| Moisture | Sensitive to moisture; hygroscopic nature can affect stability. | Store in a tightly sealed container. | [7][8] |

| pH | The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., TFA). | Avoid strongly acidic conditions unless deprotection is intended. | [2][4] |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Store away from strong oxidizers to prevent hazardous reactions. | [7][10] |

| Light | Store away from bright light sources. | [11] | |

| Hazardous Decomposition | Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). | [10] |

Factors Influencing Stability

The following diagram illustrates the key environmental factors that can affect the chemical stability of Nε-Boc-L-lysine.

Caption: Key factors impacting the stability of Nε-Boc-L-lysine.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a general method for determining the qualitative solubility of Nε-Boc-L-lysine in various solvents.

Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

Nε-Boc-L-lysine powder

-

Selection of solvents (e.g., Water, DMSO, DMF, Methanol, Acetic Acid)

-

Vortex mixer

-

Small test tubes or vials

-

Spatula and analytical balance

Procedure:

-

Preparation: Weigh approximately 1-2 mg of Nε-Boc-L-lysine using an analytical balance and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube. This creates an initial concentration of 1-2 mg/mL.

-

Mixing: Vigorously mix the sample using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble: The solution is cloudy, or some solid particles remain undissolved.

-

Insoluble: The majority of the compound remains as a solid precipitate.

-

-

Heating (Optional): If the compound is not fully soluble, gently warm the solution to observe if solubility increases with temperature. Note any changes.

-

Documentation: Record the observations for each solvent tested.

Protocol 2: Stability Assessment using HPLC

This protocol outlines a method to assess the stability of Nε-Boc-L-lysine under specific stress conditions (e.g., temperature, pH) over time.

Objective: To quantitatively measure the degradation of the compound by monitoring the decrease in the main peak area and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Nε-Boc-L-lysine

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Appropriate solvents for stock solution (e.g., DMSO or DMF)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

-

Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)

Procedure:

-

Sample Preparation: Prepare a stock solution of Nε-Boc-L-lysine (e.g., 1 mg/mL) in a suitable organic solvent. Dilute this stock solution with the desired aqueous buffers to create the final test solutions for different pH conditions.

-

Initial Analysis (T=0): Immediately analyze an aliquot of each test solution using a validated HPLC method to establish the initial peak area of the intact Nε-Boc-L-lysine.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A time-dependent gradient from 5% to 95% B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

-

Incubation: Store the remaining test solutions under the desired stress conditions (e.g., 40°C in a pH 9 buffer). Protect samples from light if assessing photostability.

-

Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each stressed sample and analyze it by HPLC under the same conditions as the T=0 sample.

-

Data Analysis: Compare the peak area of the intact Nε-Boc-L-lysine at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.

Application in Solid-Phase Peptide Synthesis (SPPS)

Nε-Boc-L-lysine is a cornerstone reagent in peptide synthesis, particularly for methodologies that use Boc-protection for the alpha-amino group.[12] The Boc group on the lysine (B10760008) side chain is orthogonal to the Fmoc group used for Nα-protection in Fmoc-based SPPS. This allows for the selective deprotection of the Nα-Fmoc group to elongate the peptide chain, while the Nε-Boc group remains intact, preventing unwanted branching. The Nε-Boc group is typically removed during the final cleavage step from the solid support using a strong acid like trifluoroacetic acid (TFA).[2]

Workflow: Incorporating Nε-Boc-L-lysine in Fmoc-SPPS

The diagram below illustrates the key steps for incorporating an Nε-Boc-L-lysine residue into a growing peptide chain during Fmoc-based Solid-Phase Peptide Synthesis.

Caption: Cycle for incorporating Fmoc-Lys(Boc)-OH in SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. leapchem.com [leapchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Ne-BOC-L-LYSINE | 2418-95-3 | INDOFINE Chemical Company [indofinechemical.com]

- 6. This compound | 2418-95-3 [chemicalbook.com]

- 7. Thermo Scientific Chemicals N(epsilon)-Boc-L-lysine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]

- 8. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]

- 9. N-Boc-L-lysine methyl ester hydrochloride | 2389-48-2 [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. biolongevitylabs.com [biolongevitylabs.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Side-Chain Protection of Lysine with tert-Butoxycarbonyl (Boc)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the side-chain protection of the amino acid lysine (B10760008) using the tert-butoxycarbonyl (Boc) group, yielding H-Lys(Boc)-OH. This protecting group strategy is fundamental in peptide synthesis and other areas of medicinal chemistry and drug development, ensuring the selective reactivity of the α-amino group while the ε-amino group of the lysine side chain remains inert.

Core Concepts: The Role of the Boc Protecting Group

In chemical synthesis, particularly in the stepwise assembly of peptides, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions. The ε-amino group of lysine is highly nucleophilic and, if left unprotected, can interfere with peptide bond formation at the α-amino group. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[1][2] Its utility stems from its ease of introduction, stability to a wide range of reaction conditions (including basic and nucleophilic reagents), and clean, quantitative removal under specific acidic conditions.[1][3] This orthogonality with other protecting groups, such as the base-labile Fmoc group, is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][4]

Mechanism of Side-Chain Protection

The protection of the ε-amino group of lysine is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[1][5]

The reaction proceeds via the nucleophilic attack of the ε-amino group of lysine on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and tert-butoxide.[6] The tert-butoxide then acts as a base to neutralize the protonated carbamate (B1207046), yielding the protected this compound. The reaction can be performed with or without an external base, though the addition of a mild base like sodium bicarbonate or triethylamine (B128534) can accelerate the reaction.[1][5]

Logical Relationship of Protection Mechanism

Caption: Mechanism of Boc protection of the lysine side chain.

Quantitative Data on Boc Protection and Deprotection

The efficiency of the Boc protection and deprotection steps is critical for the overall yield and purity of the final product. The following tables summarize typical reaction conditions and outcomes.

Table 1: Quantitative Data for ε-Amino Group Protection of Lysine

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| (Boc)₂O | NaHCO₃ | Dioxane/Water | 0 to RT | 24 h | 81 | [5] |

| (Boc)₂O | DMAP, Benzotriazole | THF/Water | 0 | 2 h | 93 (as complex) | [7] |

| (Boc)₂O | None | THF | 50 | 5 h | - | [8] |

Note: Yields can vary significantly based on the specific reaction scale and purification method.

Table 2: Quantitative Data for Boc Deprotection of Lysine Side Chain

| Reagent | Solvent | Temperature (°C) | Reaction Time | Scavengers | Yield (%) | Reference |

| 50% TFA | DCM | Room Temperature | 22 min | - | Quantitative | [9] |

| 100% TFA | - | Room Temperature | 2-3 h | Water, TIS | - | [9] |

| TFA (2 equiv) | TTP-NTf₂ (Ionic Liquid) | 130 | 10 min | - | High | [6] |

| HCl | Dioxane | Room Temperature | 10-30 min | - | - | [6] |

TFA: Trifluoroacetic acid; DCM: Dichloromethane; TIS: Triisopropylsilane.

Experimental Protocols

Protocol for this compound Synthesis

This protocol outlines the procedure for the selective protection of the ε-amino group of L-lysine.

Materials:

-

L-Lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water in a flask and cool the solution in an ice-water bath.[5]

-

In a separate vessel, dissolve di-tert-butyl dicarbonate in dioxane.[5]

-

Add the (Boc)₂O solution dropwise to the stirring lysine solution.[5]

-

Allow the reaction mixture to stir at room temperature for 24 hours.[5]

-

After the reaction is complete, wash the mixture three times with diethyl ether to remove unreacted (Boc)₂O.[5]

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.[5]

-

Extract the product into ethyl acetate (three times).[5]

-

Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[5]

Protocol for Boc Deprotection of Lysine Side Chain

This protocol details the removal of the Boc protecting group from a lysine residue using trifluoroacetic acid.

Materials:

-

Boc-protected lysine-containing compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.[10]

-

Add an equal volume of trifluoroacetic acid to the solution. For example, for every 1 mL of DCM, add 1 mL of TFA.[10]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 2 hours.[10]

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo.[10]

-

The resulting deprotected amine will be the TFA salt.[11]

Mechanism of Side-Chain Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a stable carbocation intermediate.[6][12]

The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[6][11] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][11][13] The carbamic acid is unstable and rapidly decarboxylates to release the free ε-amino group of lysine and carbon dioxide.[6][11][13] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated to form isobutylene (B52900) gas.[3][11]

Signaling Pathway of Deprotection Mechanism

Caption: Acid-catalyzed deprotection of the Boc group from the lysine side chain.

Conclusion

The tert-butoxycarbonyl group is an indispensable tool in the synthesis of complex molecules, particularly peptides and pharmaceuticals. Its robust nature under a variety of synthetic conditions, coupled with its facile and clean removal under acidic conditions, makes it an ideal choice for the protection of the lysine side chain. A thorough understanding of the mechanisms of protection and deprotection, along with optimized experimental protocols, is essential for researchers and drug development professionals to achieve high yields and purity in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 8. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Role of Boc protecting group in lysine synthesis

An In-depth Technical Guide on the Role of the Boc Protecting Group in Lysine (B10760008) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions and guiding the synthesis toward the desired product.[2] The amino acid lysine, with its two primary amine groups (the α-amino group at the chiral center and the ε-amino group on the side chain), presents a significant synthetic challenge.[1][3] Uncontrolled reactivity of these nucleophilic amines can lead to undesired branching, oligomerization, and a host of side products.[4]

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, serving as a robust and versatile protecting group for amines.[5] Its widespread use stems from its stability in a broad range of reaction conditions and, most critically, its clean and efficient removal under specific acidic conditions.[6][7] This guide provides a comprehensive technical overview of the role of the Boc protecting group in lysine synthesis, focusing on its application in orthogonal protection strategies, its utility in both solid-phase and solution-phase peptide synthesis, and detailed experimental protocols.

The Chemistry of Boc Protection

The Boc group is introduced to an amino group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[7] The key to the Boc group's utility is its lability under strong acidic conditions, such as with trifluoroacetic acid (TFA).[3] This cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene (B52900) and carbon dioxide.[6] This acid-lability contrasts sharply with its stability to basic and nucleophilic conditions, which is the foundation of its use in orthogonal synthesis strategies.[6][7]

Core Principle: Orthogonal Protection in Peptide Synthesis

Orthogonality in peptide synthesis refers to the use of multiple, distinct classes of protecting groups that can be removed under different chemical conditions without affecting the others.[1] This principle is crucial for the stepwise assembly of a peptide chain and for site-specific modifications.[1][8] The Boc group is a central player in the most common orthogonal strategy used in modern solid-phase peptide synthesis (SPPS): the Fmoc/tBu strategy.[3][9]

In this strategy:

-

The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

-

The reactive side chains of amino acids, including the ε-amino group of lysine , are protected by acid-labile groups like Boc or tert-butyl (tBu).[3][9]

This allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide elongation using a mild base (e.g., piperidine), leaving the Boc-protected lysine side chain completely intact.[3] The Boc group remains on the lysine side chain throughout the entire chain assembly process and is only removed during the final step, when the completed peptide is cleaved from the solid support using a strong acid cocktail, typically containing TFA.[3][9]

Figure 1: Logical diagram of the orthogonal Fmoc/Boc protection strategy.

Key Building Block: Fmoc-Lys(Boc)-OH

The most critical reagent for incorporating lysine into a peptide using the Fmoc/tBu strategy is N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).[3] This derivative has the α-amino group protected by Fmoc, ready for standard SPPS, and the ε-amino group protected by Boc. The Boc group's stability to the basic conditions used for Fmoc removal is essential to prevent the formation of branched peptides, where the peptide chain could inadvertently grow from the lysine side chain.[4][9]

Alternative Strategy: Boc-SPPS

While Fmoc/tBu is now more common, the original SPPS methodology, developed by Merrifield, utilized the Boc group for temporary N-α protection (Boc/Bzl strategy).[6][8] In this approach, Boc-Lys(PG)-OH is used, where the side chain protecting group (PG) must be stable to the mild acid used for N-α-Boc removal (e.g., 50% TFA in DCM) but cleavable by strong acid (e.g., HF) in the final step.[4] A common derivative for this method is Boc-Lys(2-Cl-Z)-OH, where the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the side chain.[4]

Quantitative Data Summary

The efficiency of protection and deprotection steps is critical for the overall yield and purity of the final peptide. While yields are highly dependent on the specific peptide sequence and reaction scale, the following tables summarize typical data found in the literature for key reagents and reactions.

Table 1: Physicochemical and Quality Control Data for Lysine Derivatives

| Compound | CAS Number | Molecular Weight ( g/mol ) | Typical Purity | Melting Point (°C) |

|---|---|---|---|---|

| Boc-Lys-OH | 13734-28-6 | 246.30 | ≥98-99%[10] | ~205 (dec.)[10] |

| Fmoc-Lys(Boc)-OH | 71989-26-9 | 468.55 | ≥98% | 125-135 |

| Boc-Lys(Boc)-OH | 2483-46-7 | 346.43 | ≥98% | 98-102 |

Table 2: Comparative Analysis of Common Lysine ε-Amino Protecting Groups

| Protecting Group | Abbreviation | Deprotection Condition | Stability | Key Feature |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HF)[6] | Base, Nucleophiles, Hydrogenation[6] | Standard for Fmoc/tBu SPPS; clean cleavage.[9] |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd-C)[6] | Acid, Base[6] | Orthogonal to Boc; risk of catalyst poisoning.[6] |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Acid, Mild Base | Orthogonal to Fmoc and Boc; allows on-resin side-chain modification. |

| 4-Methyltrityl | Mtt | 1-5% TFA in DCM[4] | Base, Hydrogenation | Highly acid-labile; allows selective on-resin deprotection.[4] |

Experimental Protocols

The following are generalized protocols for the protection and deprotection of lysine using the Boc group. Optimal conditions may vary based on the specific substrate and scale.

Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine

This protocol describes the protection of both amine groups of L-lysine. Selective protection often involves intermediate steps like copper chelation of the α-amino and carboxyl groups.[11][12]

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Acetone

-

Water

-

Ethyl acetate (B1210297) (for extraction)

-

Stir plate and magnetic stir bar

-

Reaction flask and standard glassware

Procedure:

-

Dissolve L-lysine hydrochloride in an aqueous solution of base (e.g., 1N NaOH) in a reaction flask and cool the mixture to 0-5 °C in an ice bath.[13]

-

Separately, dissolve an excess of Boc₂O (typically 2.2-2.6 equivalents) in an organic solvent like THF.[11][13]

-

Add the Boc₂O solution portion-wise to the vigorously stirred lysine solution, maintaining the temperature below 5 °C.

-

Maintain a basic pH (around 10) throughout the addition, adding more base solution as needed.[13]

-

After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature, then let it warm to room temperature and stir overnight.[13]

-

If an organic co-solvent was used, remove it under reduced pressure (rotary evaporation).

-

Wash the aqueous solution with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O and byproducts.

-

Carefully acidify the aqueous layer with a cold acid (e.g., 1N HCl or citric acid) to a pH of ~3 to precipitate the product.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield Boc-Lys(Boc)-OH.

Protocol 2: Boc Deprotection from a Peptide-Resin in SPPS

This protocol outlines the final cleavage and deprotection step in Fmoc/tBu SPPS, where the Boc group is removed from the lysine side chain.

Materials:

-

Boc-protected peptide bound to resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), water, anisole, dithiothreitol (B142953) (DTT))

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge and reaction vessel

Figure 2: General workflow for final peptide cleavage and Boc deprotection.

Procedure:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Prepare a "cleavage cocktail." A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The scavengers are critical to capture the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[6]

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 1-3 hours.[6]

-

Filter the resin and collect the filtrate, which contains the cleaved and deprotected peptide.

-

Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).[6]

-

Isolate the peptide precipitate by centrifugation.

-

Wash the peptide pellet with more cold diethyl ether to remove residual scavengers and byproducts.[6]

-

Dry the final peptide pellet under vacuum or by lyophilization.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of lysine-containing molecules and peptides. Its unique acid lability, combined with its stability to a wide range of other chemical conditions, makes it ideal for use in orthogonal protection strategies.[3][6] As the standard for protecting the ε-amino group of lysine in the dominant Fmoc-SPPS methodology, the Boc group prevents unwanted side-chain reactions, ensuring the synthesis of high-purity linear peptides.[9] Furthermore, its historical role in Boc-SPPS and its continued use in solution-phase synthesis underscore its versatility and fundamental importance to researchers, scientists, and drug development professionals. A thorough understanding of its chemistry and application is essential for the successful design and execution of complex synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Lys-OH 99 13734-28-6 [sigmaaldrich.com]

- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 12. researchgate.net [researchgate.net]

- 13. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, a thorough understanding of the available methodologies is paramount. The tert-butyloxycarbonyl (Boc) strategy for Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, represents a foundational and robust approach to constructing peptide chains.[1] This guide provides an in-depth exploration of the core principles of Boc-SPPS, detailed experimental protocols, quantitative comparisons of reagents, and strategies to mitigate common side reactions.

Introduction: The Chemistry of Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to simple filtration and washing steps.[2] The Boc strategy is characterized by its use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[3] This methodology operates on a principle of graduated acid lability: the Nα-Boc group is removed by a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage require a strong acid, such as hydrofluoric acid (HF), for final cleavage.[4][5]

While Fmoc/tBu chemistry has become more prevalent due to its milder conditions, Boc/Bzl chemistry, particularly with in situ neutralization protocols, can offer superior results for the synthesis of long or "difficult" peptide sequences prone to aggregation.[6][7] The acidic deprotection step in Boc-SPPS results in a protonated N-terminus, which can disrupt interchain hydrogen bonding and improve solvation of the peptide-resin matrix.[6]

The Boc-SPPS Workflow: A Step-by-Step Approach

The synthesis of a peptide using Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Deprotection of the Boc Group

The removal of the acid-labile Boc group exposes the N-terminal amine for the subsequent coupling reaction. This is typically achieved with a moderately strong acid.

Caption: Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).

During this process, reactive tert-butyl carbocations are generated, which can alkylate nucleophilic side chains (e.g., Trp, Met, Cys).[8] The addition of scavengers to the deprotection solution is crucial to prevent these side reactions.

Experimental Protocols

The following protocols provide a detailed methodology for manual Boc-SPPS. Quantities are provided for a synthesis scale of approximately 0.5 mmol.

Resin Preparation and First Amino Acid Attachment (Merrifield Resin)

-

Resin Swelling : Swell 1 gram of Merrifield resin (chloromethylated polystyrene, ~0.5 mmol/g substitution) in dichloromethane (B109758) (DCM, 10-15 mL) for 1-2 hours in a reaction vessel.

-

Cesium Salt Preparation : In a separate flask, dissolve the first Boc-protected amino acid (1.0 mmol) in methanol (B129727) (5 mL) and add 0.5 mL of water. Neutralize the solution with a 20% aqueous solution of cesium carbonate to a pH of 7.0.

-

Esterification : Evaporate the cesium salt solution to dryness. Add the dried salt to the swollen resin in 5 mL of dimethylformamide (DMF). Heat the mixture to 50°C and agitate for 12-24 hours.

-

Washing : Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

Standard Boc-SPPS Cycle

For each amino acid to be added, perform the following cycle:

-

Resin Swelling : Swell the peptide-resin in DCM (10 mL/g) for 30 minutes.

-

Deprotection :

-

Washing : Wash the resin with DCM (3x), isopropanol (B130326) (IPA, 2x), and DCM (3x) to remove residual TFA.[10]

-

Neutralization :

-

Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) (10 mL/g) for 5 minutes and drain.

-

Repeat the neutralization step.

-

-

Washing : Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

-

Amino Acid Coupling :

-

In a separate vessel, pre-activate the next Boc-amino acid (1.5-2.0 mmol, 3-4 equivalents) with a suitable coupling reagent (see Table 1) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, extend the reaction time or perform a second coupling (double coupling).[1]

-

-

Monitoring : Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[11] If the test is positive (blue beads), repeat the coupling step.

-

Washing : Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Coupling Reagents and Quantitative Data

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids like Valine or Isoleucine.[1][11]

Caption: General scheme for an amino acid coupling reaction in SPPS.

| Coupling Reagent Class | Example Reagent | Typical Equivalents (AA/Reagent/Base) | Activation Time (min) | Coupling Time (min) | Relative Efficiency |

| Carbodiimide | DIC/HOBt | 3 / 3 / - | 2-5 | 60-120 | Moderate |

| Aminium/Uronium Salt | HBTU/DIEA | 3 / 2.9 / 6 | 2-5 | 15-60 | High |

| Aminium/Uronium Salt | HATU/DIEA | 3 / 2.9 / 6 | 2-5 | 15-60 | Very High |

| Phosphonium Salt | PyBOP/DIEA | 3 / 3 / 6 | 2-5 | 15-90 | High |

| Aminium/Uronium Salt | COMU/DIEA | 3 / 3 / 6 | 1-3 | 10-45 | Very High |

Table 1: Comparison of Common Coupling Reagents in Boc-SPPS. Data compiled from multiple sources.[11][12] Efficiency can vary based on the specific amino acid sequence.

| Reagent | Coupling Yield for Hindered Residues (e.g., Val) | Racemization Risk | Notes |

| DIC/HOBt | 85-90% | Moderate | A classic and economical choice. Byproduct (DIU) is soluble. |

| HBTU | 90-95% | Low | Cost-effective and reliable for routine and challenging couplings. |

| HATU | >95% | Very Low | Generally offers faster reaction times and lower racemization than HBTU. |

| COMU | >95% | Very Low | A third-generation uronium reagent with high solubility and a better safety profile.[12] |

Table 2: Performance of Coupling Reagents for Difficult Couplings. [11][12] Yields are approximate and can be sequence-dependent.

Common Side Reactions and Troubleshooting

Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide.

| Side Reaction | Description | Cause | Prevention & Mitigation |

| Incomplete Coupling | Failure to form the peptide bond, leading to deletion sequences. | Steric hindrance (e.g., Val, Ile), peptide aggregation. | Use a more powerful coupling reagent (HATU, COMU), double couple, increase reaction time, switch to a solvent like NMP or add chaotropic salts.[1][13] |

| Diketopiperazine Formation | Cyclization of a resin-bound dipeptide to release a cyclic dipeptide. | Most prevalent at the dipeptide stage, especially with Pro or Gly. | Utilize in situ neutralization protocols to minimize the time the free N-terminus is exposed.[13] |

| Aspartimide Formation | Cyclization of an aspartic acid residue to form a stable five-membered ring. | Can occur under both acidic (deprotection) and basic (neutralization) conditions. Can lead to α- and β-peptide impurities. | Use Asp(OChx) (cyclohexyl ester) instead of Asp(OBzl) as the side-chain protecting group.[13] |

| Alkylation of Side Chains | Modification of Trp, Met, Cys, or Tyr by carbocations generated during deprotection/cleavage. | Reaction with tert-butyl cations (from Boc) or benzyl (B1604629) cations (from side-chain protecting groups). | Add scavengers (e.g., DTE, anisole, thiocresol, triisopropylsilane) to the deprotection and cleavage cocktails.[8] |

| Pyroglutamate Formation | Cyclization of an N-terminal glutamine or glutamic acid residue. | Acidic conditions of the deprotection step can promote this intramolecular reaction. | Couple the N-terminal Gln/Glu residue quickly after deprotection. If it's the final residue, consider incomplete deprotection before cleavage. |

Table 3: Troubleshooting Guide for Common Side Reactions in Boc-SPPS.

Final Cleavage and Global Deprotection

The final step involves cleaving the completed peptide from the resin support and simultaneously removing all side-chain protecting groups. This requires a strong acid.

Cleavage Cocktails

The composition of the cleavage cocktail is critical and must be tailored to the peptide sequence to scavenge reactive cationic species effectively.

| Reagent | Composition (v/v or w/v) | Target Residues Protected |

| Standard HF Cleavage Cocktail | Anhydrous HF (90%), Anisole (10%) | General purpose, protects Tyr. |

| HF Cocktail for Cys, Met | HF (90%), Anisole (5%), Dimethyl Sulfide (DMS) (5%) | Scavenges cations and helps prevent S-alkylation. |

| TFMSA "Low-High" Cleavage | Low: TFMSA/TFA/DMS (1:6:3) + m-cresol. High: TFMSA/TFA (1:1) + m-cresol | Two-step procedure for sensitive peptides. Low concentration (SN2 mechanism) removes most protecting groups, followed by a high concentration step for cleavage. |

| TMSOTf Cleavage Cocktail | TMSOTf/TFA/m-cresol (10:80:10) | Alternative to HF, but less effective for Arg(Tos).[9] |

Table 4: Common Cleavage Cocktails for Boc-SPPS. Always use appropriate safety precautions and specialized equipment when handling strong acids like HF.

General Protocol for HF Cleavage

Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Preparation : Dry the peptide-resin (up to 1 g) thoroughly under vacuum and place it in a Teflon HF reaction vessel. Add the appropriate scavenger cocktail (e.g., 1 mL anisole).

-

HF Distillation : Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath. Carefully distill anhydrous HF (approx. 10 mL) into the vessel.

-

Cleavage Reaction : Stir the mixture at 0°C for 45-60 minutes. For peptides containing Arg(Tos), the reaction may require up to 2 hours.

-

HF Removal : Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation : Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the crude peptide.

-

Washing and Collection : Wash the solid product thoroughly with cold diethyl ether (3x) to remove scavengers and cleaved protecting groups. The crude peptide can then be collected by filtration, dried, and prepared for purification, typically by reverse-phase HPLC.[14]

Conclusion

The Boc-SPPS methodology, though one of the original techniques in the field, remains a powerful and relevant strategy for peptide synthesis. Its advantages in synthesizing difficult and aggregation-prone sequences ensure its continued use in both academic and industrial research. A comprehensive understanding of the underlying chemistry, meticulous execution of the experimental protocols, and strategic selection of reagents and scavengers are essential for successfully producing high-purity peptides. This guide provides the foundational knowledge and practical details necessary for researchers to effectively implement and troubleshoot the Boc-SPPS workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptiteam.com [peptiteam.com]

- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into H-Lys(Boc)-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protected amino acids is fundamental to achieving high-purity, well-defined peptide sequences. Among these crucial building blocks is H-Lys(Boc)-OH, or Nε-(tert-Butoxycarbonyl)-L-lysine, a derivative of the essential amino acid L-lysine. This in-depth technical guide provides a comprehensive overview of this compound for beginners and experienced researchers alike, detailing its properties, applications, and the methodologies central to its successful implementation in solid-phase peptide synthesis (SPPS).

Core Concepts: Understanding this compound

This compound is an L-lysine molecule where the ε-amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection is pivotal in peptide synthesis as it prevents the highly reactive ε-amino group from participating in unwanted side reactions during the peptide chain elongation process. The α-amino group remains free for coupling to the growing peptide chain.

The choice of the Boc group for side-chain protection is significant due to its stability under the basic conditions often used for the removal of the temporary Nα-protecting group (like Fmoc) and its lability under acidic conditions, allowing for its removal during the final cleavage of the peptide from the resin.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value |

| CAS Number | 2418-95-3 |

| Molecular Formula | C₁₁H₂₂N₂O₄ |

| Molecular Weight | 246.30 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 250 °C (decomposes) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in water |

| Storage Temperature | 2-8°C |

| Purity (typical) | ≥95% |

The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone in both Boc and Fmoc-based solid-phase peptide synthesis strategies.

-

In Boc-SPPS: The Boc group on the lysine (B10760008) side chain is stable to the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the Nα-Boc group of the growing peptide chain. It is then typically removed during the final, harsh acid cleavage step (e.g., with hydrofluoric acid).

-

In Fmoc-SPPS: The Boc group serves as an orthogonal protecting group. It is stable to the basic conditions (e.g., piperidine) used to remove the Nα-Fmoc group at each cycle. The Boc group is then selectively removed during the final acidic cleavage from the resin.

The use of this compound allows for the precise incorporation of lysine residues into the peptide sequence, which is crucial for the biological activity of many peptides. Lysine's positively charged side chain at physiological pH often plays a key role in receptor binding, solubility, and cell penetration.

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in a manual Boc-SPPS workflow.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin (for C-terminal acids) or MBHA resin (for C-terminal amides).

-

Weighing: Weigh the desired amount of resin based on the desired synthesis scale and the resin's substitution level.

-

Swelling: Place the resin in a reaction vessel and add dichloromethane (B109758) (DCM) to swell the resin beads. Gently agitate for at least 30 minutes. Drain the DCM.

Boc-SPPS Cycle: A Step-by-Step Guide

The following diagram illustrates a typical cycle for adding an amino acid in Boc-SPPS.

Caption: A typical workflow for a single amino acid addition cycle in Boc-SPPS.

Protocol for a Single Coupling Cycle:

-

Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3 times).

-

Wash with isopropanol (B130326) (IPA) (2 times) to help remove residual acid.

-

Wash again with DCM (3 times).

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

-

Washing:

-

Wash the resin thoroughly with DCM (3 times).

-

-

Amino Acid Coupling (using this compound as an example):

-

Pre-activation (recommended): In a separate vial, dissolve this compound (3-4 equivalents relative to resin substitution) and a coupling agent like HOBt (1-hydroxybenzotriazole) (3-4 equivalents) in dimethylformamide (DMF). Add a carbodiimide (B86325) coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) (3-4 equivalents) and allow to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the resin with DMF (3 times).

-

Wash with DCM (3 times).

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Take a small sample of resin beads (10-20).

-

Wash the beads with ethanol.

-

Add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine (B92270) and water), B (ninhydrin in butanol), and C (phenol in butanol).[1]

-

Heat at 100-120°C for 5 minutes.

-

Interpretation:

-

Blue beads: Incomplete coupling (free primary amines present). Recouple.

-

Yellow/colorless beads: Complete coupling. Proceed to the next cycle.

-

-

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the Boc group on lysine) must be removed.

Cleavage Cocktail Composition:

The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common "universal" cleavage cocktail is Reagent K.

| Reagent | Percentage (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 82.5% | Strong acid for cleavage and deprotection |

| Water | 5% | Scavenger for carbocations |

| Phenol | 5% | Scavenger, protects tyrosine |

| Thioanisole | 5% | Scavenger, protects tryptophan and methionine |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, protects cysteine |

Cleavage Protocol:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a well-ventilated fume hood.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).

| Analytical Technique | Purpose | Typical Outcome |

| Analytical RP-HPLC | Assess purity | Chromatogram showing a major peak for the target peptide and minor peaks for impurities. Purity is calculated as the area of the target peak relative to the total peak area. |

| Mass Spectrometry (MS) | Confirm molecular weight | Mass spectrum showing the expected mass-to-charge ratio (m/z) of the synthesized peptide. |

Signaling Pathways of Lysine-Containing Peptides

Lysine residues are prevalent in biologically active peptides and play crucial roles in their interaction with cellular targets and subsequent signaling cascades.

Vasopressin Signaling

Vasopressin, a nonapeptide containing a lysine residue, is a key regulator of water homeostasis and blood pressure. It exerts its effects by binding to G-protein coupled receptors (GPCRs).[2][3][4]

Caption: Simplified signaling pathway of vasopressin via the V2 receptor in kidney collecting duct cells.

GHK-Cu Signaling

The tripeptide Gly-His-Lys (GHK) has a high affinity for copper(II) ions, forming the GHK-Cu complex. This peptide is involved in wound healing, tissue regeneration, and has anti-inflammatory properties. Its signaling is multifaceted, involving the modulation of gene expression and activation of various cellular pathways.[5][6]

Caption: Overview of the multifaceted biological effects of the GHK-Cu peptide.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of the peptide chemist. Its unique properties allow for the strategic incorporation of lysine into synthetic peptides, enabling the creation of molecules with diverse biological functions. A thorough understanding of the principles of Boc-SPPS, coupled with meticulous execution of the experimental protocols outlined in this guide, will empower researchers to successfully synthesize lysine-containing peptides for a wide range of applications in research, diagnostics, and drug development.

References

- 1. americanpeptidesociety.org [americanpeptidesociety.org]

- 2. imrpress.com [imrpress.com]

- 3. Bypassing vasopressin receptor signaling pathways in nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]

- 6. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

The Acid Lability of the Boc Group: A Technical Guide for Researchers

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1][2] Its popularity stems from its robustness under a wide range of reaction conditions, yet its facile and clean removal under mild acidic conditions.[1][2][3] This technical guide provides an in-depth exploration of the acid-lability of the Boc group, offering insights into its cleavage mechanism, factors influencing its stability, and detailed experimental protocols for its removal.

Core Principles of Boc Group Lability

The Boc group's utility lies in its nature as an acid-labile protecting group for amines.[4][5] It remains stable in neutral and basic environments but is readily cleaved by acids.[3] This characteristic allows for the selective deprotection of Boc-protected amines in the presence of other protecting groups that are sensitive to different conditions, a crucial strategy in multistep synthesis.[4][6]

The mechanism of acid-catalyzed Boc deprotection is a well-understood process.[1][2] It commences with the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This initial protonation step is followed by the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][4] The tert-butyl cation is a highly stable carbocation, which is a key thermodynamic driving force for the reaction.[7] The byproducts, gaseous isobutylene (B52900) (formed from the deprotonation of the tert-butyl cation) and carbon dioxide, are volatile, leading to a clean reaction and straightforward workup.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

The Cornerstone of Peptide Innovation: A Technical Guide to H-Lys(Boc)-OH in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

H-Lys(Boc)-OH, or Nε-(tert-butoxycarbonyl)-L-lysine, stands as a pivotal building block in the landscape of biochemical research and pharmaceutical development. Its unique structural design, featuring a selectively protected ε-amino group, allows for the precise and controlled synthesis of complex peptides and bioconjugates. This technical guide delves into the core applications of this compound, providing in-depth experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 2418-95-3 | |

| Molecular Formula | C₁₁H₂₂N₂O₄ | |

| Molecular Weight | 246.30 g/mol | |

| Appearance | White powder | |

| Melting Point | 250 °C (decomposition) | |

| Purity | ≥95% - 99% | |

| Optical Activity | [α]20/D +18°, c = 1 in acetic acid | |

| Storage Conditions | 2–8 °C, in a dry place protected from moisture |

Applications in Biochemical Research

The strategic placement of the Boc (tert-butyloxycarbonyl) protecting group on the ε-amino group of lysine (B10760008) makes this compound an indispensable tool in a multitude of biochemical applications. This protection prevents unwanted side reactions at the side chain, while leaving the α-amino group available for peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies. In Fmoc-based SPPS, the acid-labile Boc group on the lysine side chain remains intact during the repeated base-labile Fmoc deprotection steps, ensuring the integrity of the side chain throughout peptide assembly. This allows for the precise incorporation of lysine residues into a growing peptide chain.

The general workflow for incorporating an this compound residue in Fmoc-based SPPS is depicted below.

Synthesis of Branched and Modified Peptides

The orthogonal protection offered by the Boc group on the lysine side chain is instrumental in the synthesis of branched peptides. After the full-length linear peptide is assembled, the Boc group can be selectively removed on-resin to expose the ε-amino group for the synthesis of a second peptide chain, creating a branched structure.

Development of Bioactive Probes and Drug Conjugates

This compound and its derivatives are crucial for the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these applications, the lysine side chain serves as a versatile attachment point for linkers, payloads, or other functional moieties after selective deprotection.

The general structure of an ADC often involves a linker attached to a lysine residue on the antibody.

Experimental Protocols

The following protocols provide a detailed methodology for common experiments involving this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a generic peptide containing a lysine residue.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

-

Wang or Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for Fmoc-Lys(Boc)-OH):

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates completion. If positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a tube of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Synthesis of Nα, Nε-bis(Boc)-L-lysine (Boc-Lys(Boc)-OH)

This protocol describes the synthesis of Boc-Lys(Boc)-OH from L-lysine hydrochloride.

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Dilute hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄) solution

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-lysine hydrochloride and sodium bicarbonate in a mixture of dioxane and water.

-

Reaction: Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in dioxane dropwise with stirring.

-

Stirring: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up:

-

Wash the mixture with diethyl ether.

-

Acidify the aqueous phase to a pH of 2-3 with dilute HCl or KHSO₄ solution.

-

Extract the product into ethyl acetate (3 times).

-

-

Drying and Isolation:

-

Combine the organic phases and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the product as a white solid.

-

Conclusion

This compound is a versatile and indispensable reagent in modern biochemical research. Its application in peptide synthesis, from linear to complex branched structures, and its role in the construction of targeted therapeutics like ADCs and PROTACs, underscore its importance. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to harness the full potential of this critical molecule in their pursuit of scientific discovery and innovation.

The Role of Nε-Boc-L-lysine in the Synthesis of Bioactive Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of protected amino acids is a cornerstone of modern peptide synthesis. Among these, Nε-Boc-L-lysine stands out as a critical building block for the creation of complex and bioactive peptides. Its unique ability to selectively protect the ε-amino group of lysine (B10760008) enables the synthesis of peptides with diverse functionalities, from therapeutic agents to research tools. This technical guide provides a comprehensive overview of the use of Nε-Boc-L-lysine in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols, quantitative data, and the visualization of key processes.

The Core Principle: Orthogonal Protection in Peptide Synthesis

The synthesis of peptides with specific sequences requires a strategy of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. Nε-Boc-L-lysine exemplifies this principle. The tert-butyloxycarbonyl (Boc) group on the ε-amino group of the lysine side chain is stable under the conditions used for the removal of the temporary Nα-protecting group (e.g., Fmoc) during peptide chain elongation. This ensures that the lysine side chain does not participate in unwanted side reactions. The Boc group is typically removed during the final cleavage of the peptide from the solid support under acidic conditions, such as with trifluoroacetic acid (TFA).[1][2]

This selective protection is instrumental in the synthesis of a wide array of bioactive peptides, including those with post-translational modifications, branched structures, and cyclic topologies, which are often crucial for their biological activity.

Experimental Workflow: Solid-Phase Synthesis of a Bioactive Peptide

The following diagram illustrates a typical workflow for the solid-phase synthesis of a bioactive peptide using Nε-Boc-L-lysine, following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.

Case Study: Synthesis of the Antimicrobial Peptide Buforin II

To illustrate the practical application of Nε-Boc-L-lysine, we will focus on the synthesis of Buforin II, a 21-amino acid antimicrobial peptide with the sequence TRSSRAGLQFPVGRVHRLLRK.[5] Buforin II is known for its potent, broad-spectrum antimicrobial activity, which it exerts by penetrating the cell membrane and inhibiting cellular functions by binding to DNA and RNA.[6]

Detailed Experimental Protocol for Buforin II Synthesis via Boc-SPPS

This protocol is a representative example based on established Boc-SPPS methodologies.

1. Resin Preparation and Swelling:

-

Start with a suitable resin, such as Merrifield or PAM resin.

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes with gentle agitation.[3]

-

Drain the solvent.

2. Peptide Chain Elongation (Iterative Cycles):

For each amino acid in the Buforin II sequence, starting from the C-terminal Arginine:

-

a. Nα-Boc Deprotection:

-

Wash the resin-bound peptide with DCM (2 x 1 min).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the peptide-resin with DCM (3 x 1 min), followed by isopropanol (B130326) (IPA) (2 x 1 min) and DCM (3 x 1 min).[3][4]

-

-

b. Neutralization:

-

Wash the peptide-resin with DCM (2 x 1 min).

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Agitate for 5-10 minutes and drain. Repeat the neutralization step once more.

-

Wash the peptide-resin with DCM (5 x 1 min) to remove excess base.[3]

-

-

c. Amino Acid Coupling:

-

Dissolve the corresponding Nα-Boc-protected amino acid (2-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, DIC/HOBt) in N,N-dimethylformamide (DMF). For the lysine residue at position 21, Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH) is used.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.[3]

-

After complete coupling, drain the reaction solution and wash the peptide-resin with DMF (3 x 1 min) and DCM (3 x 1 min).[3]

-

3. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the fully assembled peptide-resin thoroughly and dry it under vacuum.

-

Place the dried peptide-resin in a specialized cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole, thioanisole) to protect sensitive amino acid side chains.

-

Cool the apparatus to 0°C and carefully add anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the strong acid by vacuum distillation.

-

Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

4. Purification and Characterization:

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA).

-

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.[7]

Quantitative Data for Peptide Synthesis

The efficiency of peptide synthesis can be influenced by various factors, including the sequence, coupling reagents, and reaction conditions. The following table provides a template for recording and comparing data from syntheses, with hypothetical but realistic values for the synthesis of a 21-mer peptide like Buforin II. Actual yields will vary.

| Parameter | Value | Reference |

| Resin Substitution Level | 0.5 - 1.0 mmol/g | [4] |

| Crude Peptide Yield | 70 - 85% | [8][9] |

| Purity of Crude Peptide (by HPLC) | 50 - 70% | [9] |

| Overall Yield of Purified Peptide | 15 - 30% | [9] |

| Final Purity of Peptide (by HPLC) | >95% | [9] |

Mechanism of Action: Buforin II's Intracellular Target

Unlike many antimicrobial peptides that function by forming pores in the bacterial membrane, Buforin II has a distinct mechanism of action. It penetrates the cell membrane without causing lysis and accumulates in the cytoplasm, where it binds to DNA and RNA, thereby inhibiting essential cellular processes and leading to cell death.[5][6] The proline hinge in its structure is crucial for this cell-penetrating ability.[10]

The following diagram illustrates the proposed mechanism of action for Buforin II.

Conclusion